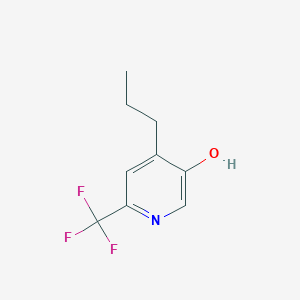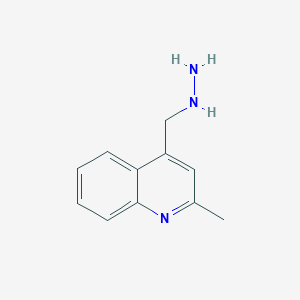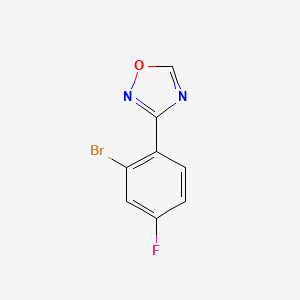![molecular formula C12H19NO B12439212 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol CAS No. 887587-77-1](/img/structure/B12439212.png)
4-[(2,2-Dimethylpropyl)amino]-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,2-Dimethylpropyl)amino]-3-methylphenol, also known as 2-methyl-4-(neopentylamino)phenol, is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a phenol group substituted with a neopentylamino group and a methyl group.
Vorbereitungsmethoden
The synthesis of 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol typically involves the reaction of 3-methylphenol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.
Analyse Chemischer Reaktionen
4-[(2,2-Dimethylpropyl)amino]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(2,2-Dimethylpropyl)amino]-3-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[(2,2-Dimethylpropyl)amino]-3-methylphenol can be compared with other similar compounds, such as:
4-[(2,2-Dimethylpropyl)amino]-2-methylphenol: This compound has a similar structure but with a different position of the methyl group.
(2,2-Dimethylpropyl)methylamine hydrochloride: This compound has a similar neopentylamino group but lacks the phenol and methyl groups.
A-740003: A compound with a similar neopentylamino group but with additional functional groups and a different overall structure . The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
887587-77-1 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
4-(2,2-dimethylpropylamino)-3-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-9-7-10(14)5-6-11(9)13-8-12(2,3)4/h5-7,13-14H,8H2,1-4H3 |
InChI-Schlüssel |
CRLNKIGMTAFKLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)NCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)




![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine](/img/structure/B12439171.png)
![tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B12439173.png)



